An In-depth Technical Guide to the Fundamental Properties of 1-Benzyl-N-phenylpiperidin-4-amine
An In-depth Technical Guide to the Fundamental Properties of 1-Benzyl-N-phenylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-Anilino-1-benzylpiperidine, is a synthetic compound of significant interest in medicinal chemistry and pharmacology. Structurally, it is a derivative of 4-anilinopiperidine, a core scaffold found in a class of potent synthetic opioids, most notably fentanyl and its analogues.[1][2] This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and is also recognized as an impurity in the production of fentanyl.[3] Its biological activity is primarily associated with its action as a synthetic opioid analgesic.[4] This technical guide provides a comprehensive overview of the fundamental properties of 1-Benzyl-N-phenylpiperidin-4-amine, including its physicochemical characteristics, synthesis, analytical methods, and its role within the broader context of opioid receptor signaling.
Physicochemical Properties
The fundamental physicochemical properties of 1-Benzyl-N-phenylpiperidin-4-amine are summarized in the table below. These properties are critical for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | 1-benzyl-N-phenylpiperidin-4-amine | [3] |
| Synonyms | 4-Anilino-1-benzylpiperidine, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, 4-ANBP | [3] |
| CAS Number | 1155-56-2 | [3] |
| Molecular Formula | C₁₈H₂₂N₂ | [3] |
| Molecular Weight | 266.38 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 82-85 °C | [No specific citation available] |
| Boiling Point | Higher temperature, data varies with purity and conditions | [7] |
| Solubility | Low solubility in water. Soluble in organic solvents such as ethanol and chloroform. | [7] |
| pKa | Basic due to the amine groups | [7] |
Synthesis
The primary synthetic route to 1-Benzyl-N-phenylpiperidin-4-amine is through the reductive amination of 1-benzyl-4-piperidone with aniline.[8] This one-pot reaction is efficient and widely used for the formation of the C-N bond.
Experimental Protocol: Reductive Amination
This protocol outlines a representative procedure for the synthesis of 1-Benzyl-N-phenylpiperidin-4-amine.
Materials:
-
1-Benzyl-4-piperidone
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 1-Benzyl-4-piperidone (1.0 eq) in dichloroethane, add aniline (1.0 eq) followed by acetic acid (1.2 eq).[8]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[8]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[8]
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system.[8]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.[8]
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 1-Benzyl-N-phenylpiperidin-4-amine.[8]
Analytical Characterization
The purity and identity of 1-Benzyl-N-phenylpiperidin-4-amine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.[8]
-
Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.[8]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector: Split/splitless injector, operated in splitless mode.[8]
-
Injector Temperature: 280°C.[8]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of methanol.[8]
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation, quantification, and purification of 1-Benzyl-N-phenylpiperidin-4-amine. A reverse-phase method is typically employed.
General HPLC Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, typically in the range of δ 7.0-7.5 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm), and the benzylic protons will likely be a singlet around δ 3.5 ppm. The N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (δ 110-150 ppm), the piperidine ring carbons (δ 30-60 ppm), and the benzylic carbon (around δ 63 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum of 1-Benzyl-N-phenylpiperidin-4-amine is expected to exhibit the following characteristic absorption bands:
-
N-H stretch: A medium to weak band around 3300-3400 cm⁻¹.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: Bands in the 1250-1350 cm⁻¹ region.
Biological Activity and Signaling Pathway
1-Benzyl-N-phenylpiperidin-4-amine is classified as a synthetic opioid analgesic.[1] While a specific signaling pathway for this exact molecule is not extensively documented in publicly available literature, its structural similarity to fentanyl suggests that it acts as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[9][10]
Opioid Receptor Signaling Pathway
The binding of an opioid agonist, such as 1-Benzyl-N-phenylpiperidin-4-amine, to an opioid receptor (e.g., μ-opioid receptor) initiates a cascade of intracellular events.[4][6][11]
Caption: Generalized Opioid Receptor Signaling Pathway.
The key steps in this pathway are:
-
Receptor Binding: The opioid agonist binds to the extracellular domain of the μ-opioid receptor.[4]
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated intracellular G-protein (specifically of the Gi/o family). The G-protein releases GDP and binds GTP.[9]
-
G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[4]
-
Downstream Effects:
-
The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]
-
The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release (e.g., glutamate, substance P). It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron.[6]
-
-
Cellular Response: The combination of reduced neurotransmitter release and neuronal hyperpolarization leads to a decrease in neuronal excitability and the ultimate analgesic effect.[6]
Experimental and Logical Workflows
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of 1-Benzyl-N-phenylpiperidin-4-amine.
Caption: Synthesis and Purification Workflow Diagram.
Safety and Handling
1-Benzyl-N-phenylpiperidin-4-amine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
1-Benzyl-N-phenylpiperidin-4-amine is a compound of considerable importance in the field of synthetic opioid chemistry. This guide has provided a detailed overview of its fundamental properties, including its synthesis via reductive amination, methods for its analytical characterization, and its presumed mechanism of action through the opioid receptor signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its safe handling, effective use in research and development, and a deeper understanding of its chemical and biological characteristics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Studies of the pharmacology and pathology of intrathecally administered 4-anilinopiperidine analogues and morphine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-benzyl-N-phenylpiperidin-4-amine [stenutz.eu]
- 6. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 7. 1-Benzyl-N-phenylpiperidin-4-amine: Structure, Uses, Safety Data & Supplier Information | Buy in China [pipzine-chem.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fentanyl and the 4-Anilinopiperidine Group of Analgesics | Semantic Scholar [semanticscholar.org]
- 11. Video: Opioid Receptors: Overview [jove.com]
